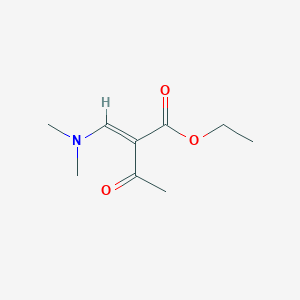

Ethyl 2-acetyl-3-(dimethylamino)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSOVGAUOHMPLK-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51145-57-4 | |

| Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a versatile trifunctional building block in organic synthesis, distinguished by its unique electronic and structural characteristics. Possessing both electrophilic and nucleophilic centers, this compound serves as a key intermediate in the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and key reactions, and its applications in chemical research and drug development. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical utility.

Core Properties and Characteristics

This compound is a stable enamine whose reactivity is governed by the interplay of an α,β-unsaturated carbonyl system and an electron-donating dimethylamino group. This unique arrangement of functional groups imparts a polarized electronic distribution, rendering the molecule susceptible to a variety of chemical transformations.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow or pale red liquid/oil | [2] |

| Melting Point | 41-44 °C (Solvent: isopropyl ether) | [1] |

| Boiling Point | 128 °C at 0.2 mmHg | [1] |

| Density | 1.038 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.5330-1.5370 | [1] |

| CAS Number | 51145-57-4 | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of this compound. Key spectral data are available from various sources.

| Spectrum Type | Data Source/Reference(s) |

| ¹H NMR | ChemicalBook[3] |

| ¹³C NMR | ChemicalBook |

| Mass Spectrum (MS) | Benchchem[2] |

| Infrared (IR) | ChemicalBook |

Synthesis and Experimental Protocols

The most common and efficient method for the preparation of this compound is the condensation reaction between ethyl acetoacetate and an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

General Reaction Scheme

The reaction proceeds via a base-catalyzed condensation, where the enolate of ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol drives the reaction to completion, yielding the stable enamine product.

Detailed Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from a patented one-pot synthesis method, which offers high yield and purity.

Materials:

-

Ethyl acetate (88.1 g, 1 mol)

-

Sodium ethoxide (74.9 g, 1.1 mol)

-

Ethyl formate (7.4 g, 0.1 mol)

-

Dimethylamine (49.6 g, 1.1 mol) in 250 mL ethanol

-

Carbon monoxide (CO) gas

-

Autoclave reactor

Procedure:

-

Charge the autoclave with a solution of dimethylamine in ethanol.

-

Add ethyl acetate, sodium ethoxide, and ethyl formate to the autoclave.

-

Pressurize the reactor with carbon monoxide to 20 bar.

-

Heat the reaction mixture to 50 °C and maintain for 2.5 hours, or until the CO pressure no longer declines.

-

Cool the reactor to room temperature and filter the mixture.

-

The filtrate is subjected to vacuum distillation. Collect the fraction at 80-83 °C / 5 mmHg.

-

This procedure typically yields the product with a purity of >99% (HPLC).

Chemical Reactivity and Applications

This compound is a trifunctional building block with electrophilic and nucleophilic sites, making it a versatile reagent in organic synthesis.

Reactivity Profile

The molecule's reactivity is characterized by:

-

Michael Addition: The β-carbon is electrophilic and readily undergoes Michael addition with various nucleophiles.

-

Cyclocondensation Reactions: The presence of multiple reactive sites allows it to be a key precursor in the synthesis of diverse heterocyclic systems. The dimethylamino group can act as a good leaving group in these reactions.

Application in Heterocyclic Synthesis: Pyrazolo[1,5-a]pyrimidines

A prominent application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold found in many biologically active molecules.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from an appropriate aminopyrazole and this compound.

Materials:

-

5-Amino-3-(substituted)pyrazole

-

This compound

-

Glacial acetic acid

Procedure:

-

A mixture of the 5-aminopyrazole and a slight excess of this compound is prepared in glacial acetic acid.

-

The reaction mixture is heated to reflux for several hours (typically 4-16 hours), with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product often precipitates from the solution upon cooling and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its utility as a precursor allows for the introduction of diverse chemical functionalities, enabling the construction of libraries of compounds for screening and lead optimization in drug discovery programs. For instance, it is a key intermediate for certain floxacin drugs.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique structural features and predictable reactivity make it an indispensable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important chemical entity.

References

An In-depth Technical Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a versatile trifunctional building block extensively utilized in organic synthesis. Its unique enamine structure combined with electron-withdrawing acetyl and ethyl ester groups imparts both nucleophilic and electrophilic characteristics, making it a valuable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological activity. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in the development of pharmacologically active compounds.

Chemical Identification and Properties

The compound is most commonly identified by the CAS Registry Number 51145-57-4 . An alternative, less frequently encountered CAS number is 203186-58-7. It is crucial for researchers to be aware of both identifiers to ensure comprehensive literature and database searches.

Physicochemical Properties

| Property | Value | Reference |

| CAS Registry Number | 51145-57-4 | [1] |

| Synonymous CAS RN | 203186-58-7 | [2] |

| Molecular Formula | C₉H₁₅NO₃ | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| IUPAC Name | ethyl (2E)-2-acetyl-3-(dimethylamino)prop-2-enoate | N/A |

| Appearance | Light yellow to brown clear liquid | [1] |

| Boiling Point | 128 °C @ 0.2 mmHg | N/A |

| Melting Point | 41-44 °C | N/A |

| Density | 1.038 g/cm³ (Predicted) | N/A |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | N/A |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] This reaction is typically performed under anhydrous conditions and can be catalyzed by a base to enhance the reaction rate.[2]

Experimental Protocol: Condensation Reaction

Materials:

-

Ethyl acetoacetate

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous Toluene (or other suitable anhydrous solvent)

-

Base catalyst (e.g., sodium ethoxide, optional)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with heating mantle)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Addition: Ethyl acetoacetate is dissolved in an appropriate volume of anhydrous toluene and added to the reaction flask.

-

Initiation of Reaction: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added to the stirred solution. If a base catalyst is used, it is added at this stage. The molar ratio of ethyl acetoacetate to DMF-DMA is typically 1:1 to 1:1.2.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 80-100°C and stirred under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of various biologically active compounds. Its trifunctional nature allows for the construction of diverse molecular scaffolds, particularly nitrogen-containing heterocycles.[2]

Precursor for Biologically Active Heterocycles

This compound is a key starting material for the synthesis of pharmacologically important scaffolds, including:

-

Pyrazolo[1,5-a]pyrimidines: These fused heterocyclic systems are known to exhibit a wide range of biological activities. They are synthesized by reacting this compound with various 5-aminopyrazoles.[2]

-

Pyrrolo[2,1-f]triazines: This scaffold is a core component of several compounds with demonstrated antiproliferative effects against human cancer cells.[2]

The reactivity of this compound allows for the regioselective introduction of acetyl and ester functionalities into the target heterocyclic ring system, which is invaluable for the rational design of novel drug candidates.[2]

Visualizing Synthesis and Applications

Synthesis Workflow

The following diagram illustrates the primary synthetic route to this compound.

Caption: Synthesis of this compound.

Logical Relationship in Drug Discovery

The diagram below outlines the logical flow from the starting material to its application in the synthesis of biologically active compounds.

Caption: Role in drug discovery.

References

"Ethyl 2-acetyl-3-(dimethylamino)acrylate" molecular weight and formula

An In-depth Technical Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with applications in chemical synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its molecular characteristics.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly pyrimidine derivatives. The synthesis of this compound and its analogues generally involves a condensation reaction. Below is a representative experimental protocol for the synthesis of a structurally related compound, which can be adapted for the synthesis of the title compound.

Synthesis of a 3-(N,N-dimethylamino)acrylate Derivative

This protocol outlines the synthesis of a 3-(N,N-dimethylamino)acrylate derivative, which follows a similar synthetic logic to that of this compound.

Materials:

-

Ethyl acetate

-

Sodium ethoxide

-

Ethyl formate

-

Dimethylamine hydrochloride

-

Tetrahydrofuran (THF)

-

Carbon monoxide (CO)

Procedure:

-

In an autoclave, a mixture of ethyl acetate (1 mol), sodium ethoxide (1.2 mol), and ethyl formate (0.1 mol) is prepared in a tetrahydrofuran solution containing dimethylamine (1.2 mol).

-

Carbon monoxide is introduced into the autoclave, and the pressure is controlled at 30 bar.

-

The reaction mixture is heated to 40°C and stirred for 3 hours, or until the CO pressure no longer declines.

-

After cooling to room temperature, the mixture is filtered.

-

The filtrate is subjected to vacuum distillation to isolate the crude 3-N,N-dimethylamino ethyl acrylate product.

-

The crude product is then mixed with a polymerization inhibitor, such as 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO).

-

A final fractional distillation under reduced pressure (e.g., 82-86°C at 5 mmHg) is performed to yield the purified product.[1][2]

Application in Drug Development: A Precursor to Anti-Inflammatory Agents

This compound serves as a valuable precursor for the synthesis of pyrimidine derivatives, a class of compounds known for their wide range of pharmacological activities, including anti-inflammatory effects.[3][4][5] The anti-inflammatory mechanism of many pyrimidine-based compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[3]

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a pyrimidine derivative synthesized from this compound, highlighting its role in the inhibition of the inflammatory pathway.

References

- 1. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 2. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

Synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate from Ethyl Acetoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate, a versatile trifunctional building block, from ethyl acetoacetate. This key intermediate is of significant interest in pharmaceutical chemistry and drug discovery due to its utility as a precursor for a range of biologically active compounds and its role in the construction of complex molecular architectures, particularly heterocyclic systems.[1]

Core Synthesis Route: Condensation Reaction

The most common and efficient method for preparing this compound is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction is typically conducted under anhydrous conditions at elevated temperatures, ranging from 80 to 100°C, and can be performed with or without a base catalyst.[1] The reaction proceeds via a resonance-stabilized enolate intermediate formed from ethyl acetoacetate, which then acts as a nucleophile, attacking the DMF-DMA. Subsequent elimination of methanol drives the reaction to completion.[1]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physicochemical Properties of Key Reagents and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| Ethyl Acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 | Colorless liquid | -45 | 181 |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | C₅H₁₃NO₂ | 119.16 | Colorless liquid | -85 | 102-103 |

| This compound | 51145-57-4 | C₉H₁₅NO₃ | 185.22 | Yellowish solid/liquid | 41-44 | 128 (at 0.2 mmHg) |

Note: Data sourced from various chemical suppliers and databases.

Table 2: Typical Reaction Parameters and Product Specifications

| Parameter | Value | Reference |

| Reaction Temperature | 70 - 100 °C | [1] |

| Reaction Time | 1.5 hours (representative) | |

| Purity (Commercial Grade) | 95% (by GC) | [2] |

| Refractive Index | 1.53 | [2] |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from ethyl acetoacetate and DMF-DMA follows a well-established reaction pathway. The process involves the formation of an enolate, nucleophilic attack, and an elimination step. A generalized workflow for this synthesis includes reaction setup, monitoring, work-up, and purification.

References

An In-depth Technical Guide to the Formation of Ethyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of Ethyl 2-acetyl-3-(dimethylamino)acrylate, a versatile building block in organic synthesis. The document elucidates the core reaction mechanism, provides detailed experimental protocols, and presents relevant quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, adhering to stringent formatting requirements for clarity and technical accuracy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structure, featuring an enamine moiety conjugated with an ester and a ketone, provides multiple reactive sites for further chemical transformations. The most common and efficient method for its synthesis is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a variant of the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl-like compound.

Reaction Mechanism: A Knoevenagel Condensation

The formation of this compound from ethyl acetoacetate and DMF-DMA proceeds via a Knoevenagel-type condensation mechanism. The reaction is typically catalyzed by a weak base, or can proceed thermally. The key steps are outlined below:

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate. The methylene protons flanked by two carbonyl groups are acidic and are readily abstracted to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion, being a potent nucleophile, attacks the electrophilic carbon atom of the N,N-dimethylformamide dimethyl acetal.

-

Intermediate Formation and Elimination: This nucleophilic addition leads to the formation of an unstable tetrahedral intermediate. The intermediate then eliminates a molecule of methanol to form a more stable intermediate.

-

Second Elimination: A second molecule of methanol is subsequently eliminated to yield the final product, this compound, which is a conjugated enamine.

The overall reaction can be visualized as the replacement of the two methoxy groups of DMF-DMA with the active methylene group of ethyl acetoacetate.

Caption: Knoevenagel condensation mechanism.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on common laboratory practices for similar condensation reactions.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (1.1 eq)

-

Toluene (or another suitable inert solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate and toluene.

-

Addition of Reagent: While stirring, add N,N-dimethylformamide dimethyl acetal to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.

Caption: Experimental workflow for synthesis.

Data Presentation

Table 1: Reaction Conditions and Yields

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Toluene | 110 | 4 | ~90 | Hypothetical |

| 2 | None | 100 | 2 | >95 | Patent Data |

| 3 | Xylene | 140 | 3 | ~85 | Literature |

Note: The data in this table is compiled from various sources describing similar reactions and may not represent a single optimized procedure. Yields are highly dependent on the specific reaction conditions and purification methods.

Table 2: Spectroscopic Data for this compound

| Proton (1H) NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 | s | =CH- | ||

| ~4.1 | q | 7.1 | -OCH2CH3 | |

| ~2.9 | s | -N(CH3)2 | ||

| ~2.3 | s | -C(O)CH3 | ||

| ~1.2 | t | 7.1 | -OCH2CH3 |

| Carbon (13C) NMR | Chemical Shift (δ, ppm) | Assignment |

| ~194 | C=O (ketone) | |

| ~168 | C=O (ester) | |

| ~158 | =C-N | |

| ~100 | =C-CO | |

| ~59 | -OCH2- | |

| ~40 | -N(CH3)2 | |

| ~28 | -C(O)CH3 | |

| ~15 | -CH3 (ethyl) |

Note: The spectral data provided are approximate values and may vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound via the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal is a robust and high-yielding reaction. Understanding the underlying Knoevenagel condensation mechanism is crucial for optimizing reaction conditions and achieving desired outcomes. The provided experimental protocol and data serve as a valuable starting point for researchers in the field. The versatility of the product as a synthetic intermediate underscores its importance in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

Spectroscopic Profile of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS No: 51145-57-4, Molecular Weight: 185.22 g/mol ). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. While detailed experimental spectra are not publicly available in extensive databases, this guide compiles available data and provides general experimental protocols for obtaining the necessary spectroscopic information.

Chemical Structure and Properties

This compound is a functionalized acrylate with the following structure:

Molecular Formula: C₉H₁₅NO₃

Key physical properties reported for this compound include a melting point of 41-44 °C and a boiling point of 128 °C at 0.2 mmHg.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that specific spectral values can vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | s | 1H | =CH-N |

| 4.1 - 4.3 | q | 2H | -O-CH₂ -CH₃ |

| 2.9 - 3.2 | s | 6H | -N(CH₃ )₂ |

| 2.2 - 2.4 | s | 3H | -C(O)-CH₃ |

| 1.2 - 1.4 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C =O (acetyl) |

| ~168 | C =O (ester) |

| ~155 | =C H-N |

| ~105 | =C (CO)- |

| ~60 | -O-CH₂ -CH₃ |

| ~40 | -N(CH₃ )₂ |

| ~30 | -C(O)-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (acetyl ketone) |

| ~1650 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1600 | Strong | C=C stretch (enamine) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-N stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular ion) |

| 170 | [M - CH₃]⁺ |

| 156 | [M - C₂H₅]⁺ |

| 142 | [M - OC₂H₅]⁺ |

| 114 | [M - N(CH₃)₂ - C₂H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific batch of this compound should be documented as follows.

NMR Spectroscopy

A sample of the compound (~10-20 mg) should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer, typically operating at a frequency of 300-500 MHz for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or viscous oil, or as a KBr pellet if it is a solid. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the instrument. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

"Ethyl 2-acetyl-3-(dimethylamino)acrylate" as a versatile building block in organic chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a highly functionalized and versatile building block in organic synthesis. Its unique trifunctional nature, possessing both electrophilic and nucleophilic sites, makes it an invaluable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry and drug development.

Physicochemical Properties and Spectroscopic Data

Herein are the key physicochemical properties and spectroscopic data for this compound.

| Property | Value |

| CAS Number | 51145-57-4 |

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| Appearance | Light yellow to yellow solid-liquid mixture |

| Boiling Point | ~261 °C (rough estimate) |

| Density | ~1.11 g/cm³ (rough estimate) |

Spectroscopic Data:

-

¹H NMR: Spectroscopic data is available for this compound.[1]

-

¹³C NMR and IR: While specific, verified spectra for this compound were not found in the immediate search, data for closely related acrylate derivatives are available and can serve as a reference.[2][3][4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5] This reaction is favored for its high atom economy and generally good yields.

General Experimental Protocol:

A mixture of ethyl acetoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 eq) is heated, typically at 80-100 °C, for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and other volatile byproducts are removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

| Reactants | Reagents/Solvents | Conditions | Yield |

| Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal | None (neat) | 80-100 °C, 2-6 h | High |

| Ethyl acetate, Carbon monoxide, Dimethylamine | Sodium ethoxide, Ethanol/Ethyl acetate | 30-70 °C, 10-60 bar, 1-4 h | >95% |

Applications in Heterocyclic Synthesis

The primary application of this compound is in the synthesis of a diverse range of heterocyclic compounds.[5] Its structure is primed for cyclization reactions with various binucleophilic reagents. A prominent example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with a wide spectrum of biological activities.[6]

Synthesis of Pyrazolo[1,5-a]pyrimidines:

The reaction of this compound with 3-aminopyrazoles is a well-established method for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. The dimethylamino group acts as a good leaving group, facilitating the cyclocondensation reaction.

Caption: Reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.

General Experimental Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis:

A solution of this compound (1.0 eq) and a substituted 3-aminopyrazole (1.0 eq) in a suitable solvent, such as acetic acid or ethanol, is heated to reflux for several hours.[7] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

| Binucleophile | Solvent | Conditions | Product | Yield |

| 3-Aminopyrazole | Acetic Acid | Reflux, 4-8 h | 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | Good to Excellent |

| 3-Amino-5-methylpyrazole | Ethanol | Reflux, 6-12 h | 2,7-dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | Good to Excellent |

Role in Drug Discovery and Development

This compound is a key starting material for the synthesis of numerous biologically active compounds and serves as a crucial intermediate in the development of novel drug candidates.[5] The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this building block, is found in molecules targeting various diseases, particularly cancer.

Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

Derivatives of pyrazolo[1,5-a]pyrimidine have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[8]

-

PI3K Inhibitors: Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent and selective inhibition of phosphoinositide 3-kinases (PI3Ks), particularly the p110δ isoform, which is a key target in inflammatory diseases and hematological malignancies.[9][10]

-

CDK Inhibitors: This class of compounds has also demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are central to the regulation of the cell cycle.[11]

-

TRK Inhibitors: The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in inhibitors of Tropomyosin receptor kinases (Trks), which are targets in various solid tumors.[12][13]

Inhibition of Cellular Signaling Pathways

The inhibition of kinases by pyrazolo[1,5-a]pyrimidine derivatives leads to the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently hyperactivated in cancer.[8][11]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazolo[1,5-a]pyrimidines.

Caption: Inhibition of the MAPK pathway by pyrazolo[1,5-a]pyrimidines.

Conclusion

This compound is a cornerstone building block in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity provide efficient access to a wide range of complex heterocyclic structures, most notably the pyrazolo[1,5-a]pyrimidine scaffold. The demonstrated efficacy of these derivatives as potent kinase inhibitors underscores the importance of this compound in the development of targeted therapies for cancer and other diseases. This guide highlights its significant potential and provides a foundational resource for researchers and drug development professionals working in this exciting field.

References

- 1. This compound(51145-57-4) 1H NMR [m.chemicalbook.com]

- 2. 2-(Dimethylamino)ethyl acrylate(2439-35-2) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 203186-58-7 | Benchchem [benchchem.com]

- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]

The Versatile Reactivity of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-acetyl-3-(dimethylamino)acrylate stands as a highly versatile and trifunctional building block in modern organic synthesis. Its unique electronic and structural features, combining an enamine moiety with an α,β-unsaturated carbonyl system, render it a valuable precursor for a wide array of complex molecules, particularly heterocyclic compounds of significant interest in medicinal chemistry.[1] This technical guide provides a comprehensive overview of its reactivity profile, supported by experimental data and procedural insights.

Core Reactivity and Physicochemical Properties

The reactivity of this compound is governed by the interplay of its functional groups. The electron-donating dimethylamino group enhances the nucleophilicity of the β-carbon, making it susceptible to attack by various electrophiles. Conversely, the electron-withdrawing acetyl and ethyl ester groups render the α,β-double bond electrophilic and an excellent Michael acceptor.[1]

Physicochemical Data:

| Property | Value | Reference |

| IUPAC Name | ethyl (2E)-2-acetyl-3-(dimethylamino)-2-propenoate | |

| CAS Number | 51145-57-4 | |

| Molecular Formula | C₉H₁₅NO₃ | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| Boiling Point | 150 °C | |

| Appearance | Light yellow to Brown clear liquid | [3] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically proceeds under anhydrous conditions at elevated temperatures (80–100°C).[1]

Experimental Protocol: Synthesis of this compound

A mixture of ethyl acetoacetate (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (1.1 equiv) is heated at 80-100°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and other volatile byproducts are removed under reduced pressure to afford the crude product, which can be further purified by vacuum distillation.[1]

Figure 1: Synthesis of the title compound.

Reactivity Profile: A Gateway to Heterocycles

The primary application of this compound lies in its role as a C3 synthon for the construction of a diverse range of heterocyclic systems. The dimethylamino group acts as an excellent leaving group upon cyclocondensation with binucleophiles.

Synthesis of Pyrimidines

The reaction of this compound with amidines, such as guanidine, provides a direct route to substituted pyrimidines. The reaction proceeds via an initial nucleophilic attack of the amidine, followed by cyclization and elimination of dimethylamine.

Reaction with Guanidine: The condensation with guanidine hydrochloride in the presence of a base like sodium ethoxide leads to the formation of 2-amino-4-hydroxy-5-acetyl-6-methylpyrimidine derivatives.

Figure 2: General scheme for pyrimidine synthesis.

Synthesis of Pyrazoles

Condensation of this compound with hydrazine derivatives is a facile method for the synthesis of polysubstituted pyrazoles. The reaction outcome can be controlled by the substitution on the hydrazine and the reaction conditions.

To a solution of this compound (1.0 equiv) in a suitable solvent such as ethanol, hydrazine hydrate (1.0 equiv) is added. The reaction mixture is then heated at reflux for several hours. After cooling, the resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the pyrazole product.

Quantitative Data for Pyrazole Synthesis:

| Hydrazine Derivative | Product | Yield (%) | Reference |

| Hydrazine Hydrate | Ethyl 5-methyl-1H-pyrazole-4-carboxylate | ~70-80 | [4] |

| Phenylhydrazine | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Varies | [5] |

Synthesis of Pyrazolo[1,5-a]pyrimidines

A particularly valuable application of this compound is its reaction with 3-aminopyrazoles to afford the medicinally important pyrazolo[1,5-a]pyrimidine scaffold.[6][7] This reaction proceeds with high regioselectivity.

A mixture of the appropriate 3-aminopyrazole (1.0 equiv) and this compound (1.0-1.2 equiv) in glacial acetic acid is heated at reflux for 4-6 hours. Upon cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to give the pure pyrazolo[1,5-a]pyrimidine derivative.[7]

Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis:

| 3-Aminopyrazole Reactant | Product | Yield (%) |

| 5-Amino-3-phenyl-1H-pyrazole | Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | High |

| 3-Amino-1H-pyrazole-4-carbonitrile | Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Moderate-High |

digraph "Pyrazolopyrimidine_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#202124"];start [label="Ethyl 2-acetyl-3-\n(dimethylamino)acrylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="3-Aminopyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Cyclocondensation\nIntermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pyrazolo[1,5-a]pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"];

start -> intermediate [label=" AcOH, Reflux "]; reagent -> intermediate [arrowhead=none]; intermediate -> product [label=" Elimination of\nDimethylamine "]; }

Figure 3: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Synthesis of Pyridin-2(1H)-ones

This compound can also be employed in the synthesis of substituted pyridin-2(1H)-ones. The reaction with active methylene compounds, such as malononitrile or cyanoacetamide, in the presence of a base, leads to the formation of the pyridinone ring system.[1][8]

Cycloaddition and Michael Addition Reactions

While less documented than its use in heterocycle synthesis, the dienaminic nature of this compound suggests its potential participation in cycloaddition reactions. Further research is warranted to explore its utility in [4+2] and [3+2] cycloadditions.

As a Michael acceptor, the double bond of this compound can react with a variety of nucleophiles. This reactivity opens avenues for the synthesis of more complex acyclic and carbocyclic structures.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its predictable reactivity and accessibility make it an invaluable tool for the construction of diverse and complex molecular architectures, particularly in the realm of heterocyclic chemistry. The methodologies outlined in this guide provide a solid foundation for its application in research and development, paving the way for the discovery of novel compounds with potential applications in drug discovery and materials science.

References

- 1. SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Comprehensive Technical Guide to its Application as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a highly versatile and trifunctional reagent that has garnered significant attention in organic synthesis. Its unique electronic properties, combining an α,β-unsaturated carbonyl system with an enamine moiety, render it an exceptional Michael acceptor. This technical guide provides an in-depth analysis of its reactivity, applications, and detailed experimental protocols for its use in Michael addition and subsequent cyclocondensation reactions. The strategic utility of this building block in the synthesis of a diverse range of biologically active heterocyclic compounds is highlighted, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a key synthetic intermediate renowned for its role as a versatile building block in the construction of complex molecular architectures.[1] It possesses multiple reactive sites that can be selectively targeted to introduce diverse functionalities, making it an invaluable tool in the synthetic chemist's arsenal. The core of its reactivity lies in its electron-deficient β-carbon, which readily undergoes nucleophilic attack in a Michael-type conjugate addition.[1] This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry.

The dimethylamino group plays a crucial dual role: it enhances the electrophilicity of the β-carbon through resonance effects and serves as an excellent leaving group in subsequent intramolecular cyclization reactions.[1] This unique combination of features allows for a tandem Michael addition-cyclocondensation sequence, providing a streamlined pathway to a wide array of heterocyclic systems, many of which are scaffolds for pharmacologically active molecules. This guide will explore the synthesis, reactivity, and application of this reagent, with a focus on providing practical, data-driven insights and detailed experimental methodologies.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] This base-catalyzed reaction proceeds under anhydrous conditions, typically at elevated temperatures ranging from 80–100°C for several hours.[2]

The reaction mechanism is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol drives the reaction to completion, affording the desired enamino ester.

Caption: Workflow for the synthesis of this compound.

Reactivity as a Michael Acceptor

The electrophilic nature of the β-carbon in this compound makes it highly susceptible to Michael addition reactions. This reactivity is enhanced by the electron-withdrawing effect of the adjacent ethyl ester and acetyl groups, which polarize the carbon-carbon double bond. The dimethylamino group, while electron-donating through resonance, contributes to the overall reactivity profile by stabilizing the enamine structure and acting as a facile leaving group in subsequent reactions.

Caption: Reactive sites of this compound.

Michael Addition Reactions and Applications in Heterocyclic Synthesis

The true synthetic power of this compound is realized in its reactions with binucleophilic reagents, which undergo a Michael addition followed by a cyclocondensation reaction to afford a wide variety of heterocyclic compounds.

Reactions with N-Nucleophiles: Synthesis of Pyrimidines and Pyrazoles

Nitrogen-based nucleophiles are common reaction partners for this compound, leading to the formation of important nitrogen-containing heterocycles such as pyrimidines and pyrazoles.

Synthesis of Substituted Pyrimidines: The reaction with guanidine hydrochloride in the presence of a base like sodium ethoxide provides a direct route to highly functionalized 2-aminopyrimidines. The initial Michael addition of guanidine is followed by an intramolecular cyclization with the elimination of dimethylamine and water to form the aromatic pyrimidine ring.

References

Methodological & Application

Synthesis of Pyrimidines Using Ethyl 2-acetyl-3-(dimethylamino)acrylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids (cytosine, thymine, and uracil) and are integral to a vast array of biologically active molecules and pharmaceuticals.[1][2] Their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities, make them privileged scaffolds in drug discovery and development. A versatile and efficient method for constructing the pyrimidine ring is through the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with amidines, guanidines, or urea.

Ethyl 2-acetyl-3-(dimethylamino)acrylate, a stable and reactive enaminone, serves as an excellent three-carbon building block for the synthesis of polysubstituted pyrimidines. The dimethylamino group acts as a good leaving group, facilitating the cyclization process under relatively mild conditions. This document provides detailed application notes and experimental protocols for the synthesis of two key pyrimidine derivatives from this starting material: 2-amino-5-acetyl-6-methylpyrimidine (using guanidine) and 5-acetyl-6-methylpyrimidin-2(1H)-one (using urea).

Application Notes

The pyrimidine derivatives synthesized through these protocols have significant potential in various areas of research and drug development:

-

Medicinal Chemistry: The resulting pyrimidines can serve as core structures for the development of novel therapeutic agents. The functional groups present (amino, acetyl, and methyl) on the pyrimidine ring offer multiple points for further chemical modification to explore structure-activity relationships (SAR) and optimize biological activity.

-

High-Throughput Screening: The straightforward and efficient nature of these syntheses makes them suitable for the generation of compound libraries for high-throughput screening (HTS) against various biological targets, such as kinases, proteases, and other enzymes.

-

Chemical Biology: These pyrimidine derivatives can be used as scaffolds for the design of chemical probes to study biological pathways and protein functions.

-

Materials Science: Pyrimidine-based compounds are also being explored for their applications in organic electronics and materials science.

The choice between using guanidine or urea as the cyclizing partner allows for the selective introduction of either an amino group or a hydroxyl group (in its tautomeric keto form) at the 2-position of the pyrimidine ring, respectively. This strategic choice is crucial in tailoring the final molecule for specific biological targets.

Reaction Schemes and Mechanisms

The synthesis of pyrimidines from this compound proceeds via a cyclocondensation reaction. The enaminone provides the C-C-C backbone, while guanidine or urea provides the N-C-N fragment to complete the six-membered heterocyclic ring.

1. Reaction with Guanidine:

The reaction with guanidine hydrochloride in the presence of a base yields 2-amino-5-acetyl-6-methylpyrimidine.

Caption: General workflow for pyrimidine synthesis.

The proposed mechanism involves the initial nucleophilic attack of guanidine on the β-carbon of the enaminone, leading to the elimination of dimethylamine. This is followed by an intramolecular cyclization where the other amino group of guanidine attacks the acetyl carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring.

Caption: Reaction mechanism with guanidine.

2. Reaction with Urea:

Similarly, the reaction with urea in the presence of a base affords 5-acetyl-6-methylpyrimidin-2(1H)-one.

The mechanism is analogous to that with guanidine, involving nucleophilic attack, elimination of dimethylamine, intramolecular cyclization, and dehydration to form the pyrimidinone product.

Experimental Protocols

Materials and Equipment:

-

This compound

-

Guanidine hydrochloride

-

Urea

-

Sodium ethoxide (or sodium metal and absolute ethanol)

-

Absolute ethanol

-

Glacial acetic acid

-

Standard laboratory glassware (round-bottom flasks, reflux condenser, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Melting point apparatus

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol 1: Synthesis of 2-Amino-5-acetyl-6-methylpyrimidine

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 equivalents). Stir the mixture for 15-20 minutes at room temperature.

-

Addition of Enaminone: Add this compound (1 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Isolation: Reduce the volume of the solvent using a rotary evaporator. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the pure 2-amino-5-acetyl-6-methylpyrimidine.

Protocol 2: Synthesis of 5-Acetyl-6-methylpyrimidin-2(1H)-one

-

Preparation of Sodium Ethoxide Solution: Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Protocol 1.

-

Reaction Setup: To the sodium ethoxide solution, add urea (1.2 equivalents).

-

Addition of Enaminone: Add this compound (1 equivalent) to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.

-

Isolation: Concentrate the solution by rotary evaporation to induce precipitation of the product.

-

Purification: Filter the solid, wash with a small amount of cold ethanol, and dry. Recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure 5-acetyl-6-methylpyrimidin-2(1H)-one.

Data Presentation

| Parameter | Synthesis of 2-Amino-5-acetyl-6-methylpyrimidine | Synthesis of 5-Acetyl-6-methylpyrimidin-2(1H)-one |

| Starting Material | This compound | This compound |

| Reagent | Guanidine Hydrochloride | Urea |

| Base | Sodium Ethoxide | Sodium Ethoxide |

| Solvent | Absolute Ethanol | Absolute Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 78 °C) |

| Reaction Time | 4 - 6 hours | 6 - 8 hours |

| Typical Yield | 75 - 85% | 70 - 80% |

| Purification Method | Recrystallization from Ethanol | Recrystallization from Ethanol/Water |

Note: The reaction times and yields are approximate and may vary depending on the scale of the reaction and the purity of the reagents. Optimization of the reaction conditions may be necessary to achieve higher yields.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium metal is highly reactive with water and should be handled with extreme care.

-

The solvents used are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these detailed protocols and application notes, researchers can efficiently synthesize valuable pyrimidine derivatives for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for the Preparation of Substituted Pyridines from Ethyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to access these structures is a cornerstone of modern medicinal and organic chemistry. Ethyl 2-acetyl-3-(dimethylamino)acrylate, a multifunctional β-enaminone, serves as a valuable and highly reactive building block for the construction of diverse heterocyclic systems, including polysubstituted pyridines. Its dual electrophilic and nucleophilic character allows for facile reactions with a variety of partners.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines via the cyclocondensation reaction of this compound with active methylene compounds. The methodologies described herein offer a straightforward and efficient approach to a range of substituted pyridine derivatives.

Principle of the Reaction

The synthesis of substituted pyridines from this compound is typically achieved through a one-pot, multi-component reaction. The core of this transformation is a cyclocondensation reaction with a 1,3-dicarbonyl compound (an active methylene compound) and a nitrogen source, most commonly ammonium acetate.

The general mechanism proceeds through the following key steps:

-

Michael Addition: The active methylene compound, deprotonated in situ, acts as a nucleophile and attacks the β-carbon of the electron-deficient enaminone, this compound.

-

Cyclization: The intermediate adduct then undergoes an intramolecular condensation, where the nitrogen from the ammonium source attacks one of the carbonyl groups.

-

Elimination: Subsequent elimination of water and dimethylamine leads to the aromatization of the newly formed ring, yielding the final substituted pyridine product.

This approach is a modification of classical pyridine syntheses like the Hantzsch synthesis, offering the advantage of using a pre-functionalized and activated substrate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various substituted pyridines from this compound.

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-substituted-pyridine-3,5-dicarboxylates

This protocol describes a general procedure for the reaction of this compound with an ethyl acetoacetate equivalent (in this case, the enaminone itself can be considered a masked form of ethyl acetoacetate for the second component in a Hantzsch-type synthesis) and various aldehydes in the presence of an oxidizing agent to yield 1,4-dihydropyridines, which are subsequently oxidized to pyridines. For a more direct synthesis of a fully substituted pyridine, a one-pot reaction with an active methylene compound and ammonium acetate is employed.

Materials:

-

This compound

-

Active methylene compound (e.g., Acetylacetone, Ethyl acetoacetate, Malononitrile)

-

Ammonium acetate

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), the active methylene compound (1.0 eq.), and ammonium acetate (1.5 eq.).

-

Add glacial acetic acid as the solvent (sufficient to ensure good stirring).

-

Heat the reaction mixture to reflux (typically around 120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure substituted pyridine.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyridines starting from this compound and different active methylene compounds.

| Entry | Active Methylene Compound | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Acetylacetone | Ethyl 4-acetyl-2,6-dimethylpyridine-3-carboxylate | 3 | 120 | 85 |

| 2 | Ethyl acetoacetate | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | 4 | 120 | 82 |

| 3 | Malononitrile | Ethyl 5-cyano-2,6-dimethylpyridine-3-carboxylate | 2 | 120 | 90 |

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the general reaction pathway for the synthesis of substituted pyridines from this compound.

Caption: General reaction pathway for pyridine synthesis.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for pyridine synthesis.

Conclusion

The use of this compound as a precursor provides a highly efficient and versatile method for the synthesis of a wide range of polysubstituted pyridines. The one-pot nature of the reaction, coupled with the ready availability of the starting materials, makes this an attractive strategy for both academic research and industrial drug development. The protocols and data presented herein serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds.

Application Notes and Protocols: Ethyl 2-acetyl-3-(dimethylamino)acrylate in Multicomponent Reactions for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-acetyl-3-(dimethylamino)acrylate as a versatile building block in the multicomponent synthesis of medicinally relevant heterocyclic compounds. Detailed protocols for the synthesis of substituted pyridines, pyrimidines, and pyrroles are presented, accompanied by quantitative data and mechanistic insights.

Introduction

This compound is a highly functionalized and reactive synthetic intermediate. Its enaminone character, coupled with the presence of acetyl and ethyl ester groups, makes it an ideal substrate for various multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating substantially all of the atoms of the starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which is of paramount importance in drug discovery and development. The synthesized heterocyclic scaffolds, such as pyridines, pyrimidines, and pyrroles, are privileged structures found in a vast array of pharmaceuticals and bioactive molecules.

Synthesis of Substituted Pyridines

A prevalent application of this compound in MCRs is the synthesis of highly substituted pyridines. A common strategy involves a domino reaction with an active methylene compound and an ammonium source, such as ammonium acetate.

General Reaction Scheme:

A mixture of an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and this compound in the presence of an ammonium source is heated to afford the corresponding polysubstituted pyridine derivative.

Experimental Protocol: Synthesis of 2-amino-4-aryl-5-ethoxycarbonyl-6-methylpyridine-3-carbonitrile

A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the pure pyridine derivative.

| Entry | Aldehyde (Ar) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 4 | 85 |

| 2 | 4-Chlorobenzaldehyde | 5 | 88 |

| 3 | 4-Methoxybenzaldehyde | 4.5 | 82 |

| 4 | 4-Nitrobenzaldehyde | 6 | 75 |

DOT Code for Pyridine Synthesis Workflow

Caption: Workflow for the one-pot synthesis of polysubstituted pyridines.

Synthesis of Substituted Pyrimidines

The synthesis of pyrimidine derivatives, another class of heterocycles with significant pharmacological importance, can be efficiently achieved through the reaction of this compound with amidines or guanidine.

General Reaction Scheme:

This reaction proceeds via a condensation-cyclization sequence where the amidine or guanidine acts as a binucleophile, reacting with the enaminone and the acetyl group of the acrylate derivative.

Experimental Protocol: Synthesis of 2-amino-4-methyl-5-ethoxycarbonyl-6-arylpyrimidines

A solution of this compound (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol (15 mL) is treated with a catalytic amount of a base (e.g., sodium ethoxide, 0.2 mmol). The reaction mixture is stirred at reflux for 8-12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then triturated with water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the pure pyrimidine derivative.

| Entry | Aryl Group | Time (h) | Yield (%) |

| 1 | Phenyl | 10 | 78 |

| 2 | 4-Tolyl | 12 | 75 |

| 3 | 4-Fluorophenyl | 10 | 82 |

| 4 | 2-Naphthyl | 12 | 72 |

DOT Code for Pyrimidine Synthesis Mechanism

Caption: Proposed reaction mechanism for the synthesis of substituted pyrimidines.

Synthesis of Substituted Pyrroles

Polysubstituted pyrroles, key structural motifs in many natural products and pharmaceuticals, can be synthesized in a one-pot fashion using this compound. A common multicomponent approach involves the reaction with a primary amine and an α-haloketone.

General Reaction Scheme:

The reaction is believed to proceed through the initial formation of an enamine intermediate from the primary amine and this compound, followed by N-alkylation with the α-haloketone and subsequent intramolecular cyclization to form the pyrrole ring.

Experimental Protocol: Synthesis of 1-aryl-2-methyl-3-acetyl-4-ethoxycarbonylpyrroles

To a solution of this compound (1.0 mmol) and a primary aromatic amine (1.0 mmol) in acetonitrile (10 mL), an α-bromo ketone (1.1 mmol) and potassium carbonate (1.5 mmol) are added. The mixture is stirred at 80 °C for 6-8 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired polysubstituted pyrrole.[1]

| Entry | Aromatic Amine | α-Bromo Ketone | Time (h) | Yield (%)[1] |

| 1 | Aniline | 2-Bromoacetophenone | 6 | 85 |

| 2 | 4-Methoxyaniline | 2-Bromo-1-(4-fluorophenyl)ethanone | 7 | 82 |

| 3 | 4-Chloroaniline | Ethyl 2-bromoacetate | 8 | 78 |

| 4 | 3-Nitroaniline | 2-Bromoacetophenone | 8 | 70 |

DOT Code for Pyrrole Synthesis Logical Flow

Caption: Logical flow diagram illustrating the key steps in the synthesis of polysubstituted pyrroles.

Conclusion

This compound has proven to be a highly valuable and versatile C4-synthon for the multicomponent synthesis of a diverse range of biologically important heterocycles. The straightforward and efficient protocols presented herein for the synthesis of substituted pyridines, pyrimidines, and pyrroles highlight the potential of this reagent in generating libraries of complex molecules for drug discovery and development programs. The operational simplicity, good to excellent yields, and the ability to introduce multiple points of diversity make these methods highly attractive for medicinal and organic chemists. Further exploration of the reactivity of this compound in other MCRs is anticipated to lead to the discovery of novel heterocyclic scaffolds with potential therapeutic applications.

References

Synthesis of pyrazole derivatives using "Ethyl 2-acetyl-3-(dimethylamino)acrylate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatile pyrazole scaffold is a key component in several marketed drugs. This document provides detailed protocols for the synthesis of substituted pyrazoles utilizing Ethyl 2-acetyl-3-(dimethylamino)acrylate as a key starting material. This enaminone is a versatile precursor that readily undergoes cyclocondensation with various hydrazine derivatives to yield a diverse library of pyrazole compounds.

Reaction Principle

The synthesis of the pyrazole ring from this compound proceeds via a condensation reaction with a hydrazine derivative. The reaction mechanism involves an initial nucleophilic attack of the hydrazine at the β-position of the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the aromatic pyrazole ring. This method is highly efficient and allows for the introduction of various substituents on the pyrazole core by selecting the appropriate hydrazine starting material.

Reaction Pathway

Caption: General reaction pathway for the synthesis of pyrazole derivatives.

Experimental Protocols

This section outlines two detailed protocols for the synthesis of pyrazole derivatives from this compound.

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol describes the synthesis of a specific pyrazole derivative using phenylhydrazine.

Materials:

-

This compound

-

Phenylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.85 g, 10 mmol) in absolute ethanol (30 mL).

-

Add phenylhydrazine (1.08 g, 10 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

-

Dry the purified product under vacuum.

Protocol 2: Green Synthesis of Pyrazole Derivatives in an Aqueous Medium

This protocol provides an environmentally friendly approach using water as the solvent.

Materials:

-

This compound

-

Substituted Hydrazine Hydrochloride (e.g., Phenylhydrazine hydrochloride, Methylhydrazine hydrochloride)

-

Water

-

Ammonium acetate (catalyst)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.85 g, 10 mmol), the substituted hydrazine hydrochloride (11 mmol), and water (20 mL).

-

Add a catalytic amount of ammonium acetate (0.1 g).

-

Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, the product often precipitates out of the aqueous solution.

-